
3-(Difluorometil)-1-metil-1H-pirazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a key intermediate in the synthesis of antifungal agents and other pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol in the electron transport chain .
Mode of Action
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol acts by inhibiting succinate dehydrogenase (SDH) . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions in the citric acid cycle and the electron transport chain . This inhibition disrupts the normal energy production processes in the cell, leading to cell death .
Biochemical Pathways
The inhibition of SDH by 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle . In the electron transport chain, the reduction of ubiquinone to ubiquinol is prevented, hindering the production of ATP . The downstream effects include energy depletion in the cell, leading to cell death .
Result of Action
The result of the action of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is the death of the cells in which it is active . By inhibiting SDH, it disrupts the normal energy production processes in the cell, leading to cell death . This makes it effective as a fungicide, as it can kill the fungal cells it targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimized processes to ensure high yield and purity. A notable method includes the use of 2,2-difluoro acetyl halide as a starting material, which undergoes addition reactions with alpha, beta-unsaturated esters followed by alkaline hydrolysis to form an intermediate. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to produce 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another SDH inhibitor used in agriculture.
Bixafen: A fungicide with a difluoromethyl group similar to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol.
Uniqueness
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPKLIIXBPVCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562192 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129922-58-3 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
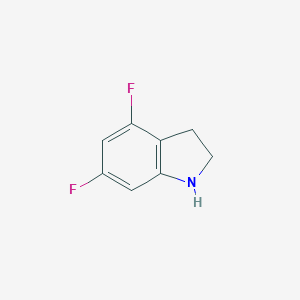
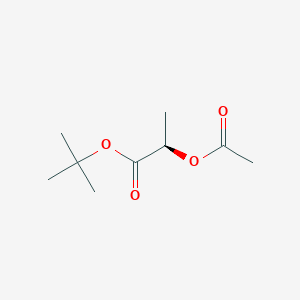
![N-[3-(Trifluoromethyl)benzyl]ethylamine](/img/structure/B177673.png)
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
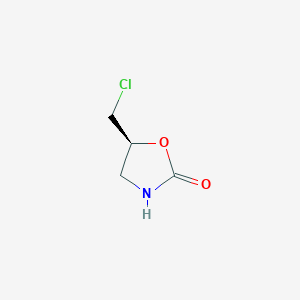
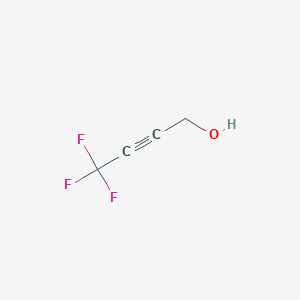
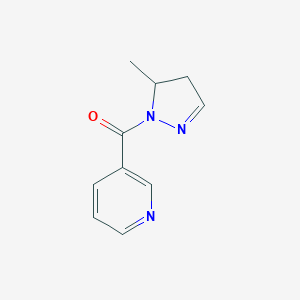
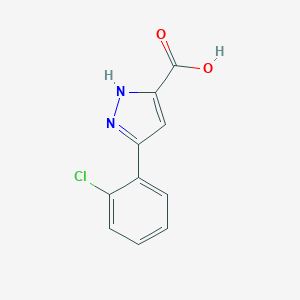
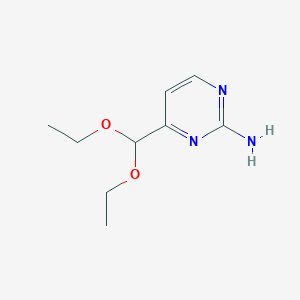
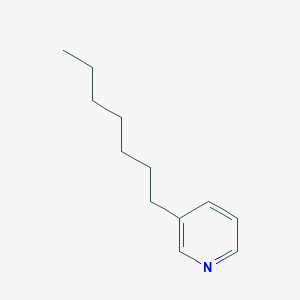
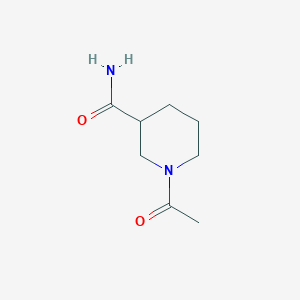
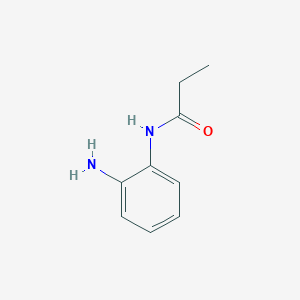
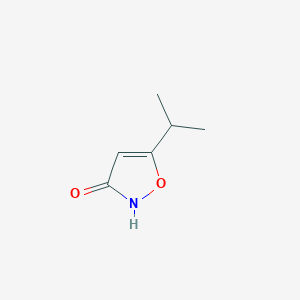
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
